molecular formula C8H9NO4 B1589179 (3-Methoxy-2-nitrophenyl)methanol CAS No. 53055-04-2

(3-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1589179
CAS No.: 53055-04-2
M. Wt: 183.16 g/mol
InChI Key: YYIIAPQEOXNDLW-UHFFFAOYSA-N
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Description

(3-Methoxy-2-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2-nitrophenyl)methanol typically involves the nitration of a methoxy-substituted benzene derivative followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Methoxybenzene (anisole) is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Formylation: The amino group is then converted to a formyl group using formic acid and formaldehyde.

    Reduction: Finally, the formyl group is reduced to a hydroxymethyl group using sodium borohydride or similar reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (3-Methoxy-2-nitrobenzoic acid)

    Reduction: (3-Methoxy-2-aminophenyl)methanol

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-2-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The hydroxymethyl group can be involved in further chemical transformations, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-4-nitrophenyl)methanol
  • (3,4-Dimethoxy-2-nitrophenyl)methanol
  • (3-Methoxy-2-nitrobenzyl alcohol)

Uniqueness

(3-Methoxy-2-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of both a methoxy and a nitro group on the benzene ring provides a unique combination of electron-donating and electron-withdrawing effects, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIAPQEOXNDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438861
Record name (3-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53055-04-2
Record name (3-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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